molecular formula C9H7N3O B1313106 6-(pyridin-3-yl)pyridazin-3(2H)-one CAS No. 78784-65-3

6-(pyridin-3-yl)pyridazin-3(2H)-one

Cat. No. B1313106
CAS RN: 78784-65-3
M. Wt: 173.17 g/mol
InChI Key: OQYCHIKONQFIQO-UHFFFAOYSA-N
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Description

“6-(pyridin-3-yl)pyridazin-3(2H)-one” is a pyridine derivative . Pyridine derivatives are associated with diverse pharmacological properties such as antimicrobial, anticonvulsant, antiviral, anti-HIV, antifungal, and antimycobacterial .


Synthesis Analysis

New pyridine derivatives were synthesized starting from building blocks 2-amino benzothiazoles and 2-chloro pyridine-3-carboxylic acid . The structures of new compounds have been established on the basis of elemental analysis and spectral (IR, 1 H NMR, and Mass spectra) studies .


Chemical Reactions Analysis

The synthesis of new pyridine derivatives involved the use of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid . Acid chlorides were condensed with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine to prepare amide derivatives .

Scientific Research Applications

Synthesis of Pyrazolopyridine Derivatives

The compound serves as a key intermediate in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives are significant due to their potential pharmacological activities, including antitumor , antiviral , and CNS (central nervous system) activities. The methods for synthesizing these derivatives are crucial for developing new therapeutic agents.

Antimicrobial Activity

“6-(pyridin-3-yl)pyridazin-3(2H)-one” derivatives have been explored for their antimicrobial properties . The structural modification of this compound can lead to the development of new antimicrobial agents, which is particularly important in the era of increasing antibiotic resistance.

Anti-fibrotic Applications

Certain derivatives of the compound have shown promising anti-fibrotic activities , outperforming known anti-fibrotic drugs like Pirfenidone . This application is significant in treating fibrotic diseases, which are characterized by excessive tissue scarring and can affect various organs.

Analgesic and Anti-inflammatory Properties

The compound’s framework is part of pharmacophores with analgesic and anti-inflammatory activities . It can be used to develop new pain relievers and anti-inflammatory medications, potentially with fewer side effects than current drugs.

Anti-inflammatory Agents

Derivatives of “6-(pyridin-3-yl)pyridazin-3(2H)-one” have been found to be potent anti-inflammatory agents , with some showing more potency than aspirin . This highlights its potential in creating new treatments for inflammatory conditions.

Antipyretic Effects

The pyridazinone moiety, which is part of the compound’s structure, is associated with antipyretic (fever-reducing) effects . This could lead to the development of new fever reducers that might be more effective or have different mechanisms of action compared to existing drugs.

Cardiovascular Research

In cardiovascular research, pyridazinone derivatives are being studied for their effects on cardiac function and blood pressure regulation . This research could lead to new treatments for heart disease and hypertension.

Neuropharmacological Research

The compound is also of interest in neuropharmacology for the development of drugs that target neurotransmitter receptors or enzymes involved in neurological disorders . This could pave the way for novel treatments for diseases like Alzheimer’s, Parkinson’s, and epilepsy.

Future Directions

The future directions for “6-(pyridin-3-yl)pyridazin-3(2H)-one” and similar compounds could involve further exploration of their pharmacological properties. Given their diverse pharmacological properties, these compounds could be studied for potential therapeutic applications .

properties

IUPAC Name

3-pyridin-3-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-9-4-3-8(11-12-9)7-2-1-5-10-6-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYCHIKONQFIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439909
Record name 6-(Pyridin-3-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(pyridin-3-yl)pyridazin-3(2H)-one

CAS RN

78784-65-3
Record name 6-(Pyridin-3-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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